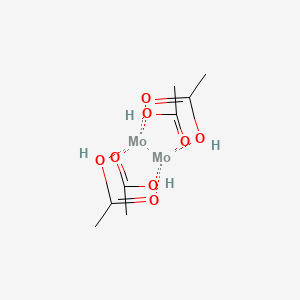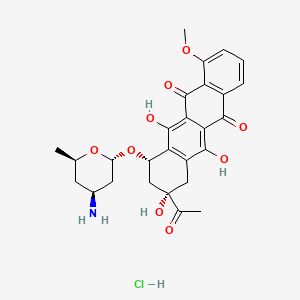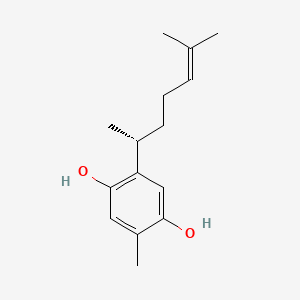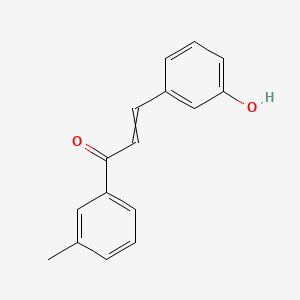
4-Methylquinazolin-2-amine
Overview
Description
4-Methylquinazolin-2-amine is a heterocyclic aromatic compound with the molecular formula C9H9N3. It is a derivative of quinazoline, which consists of a benzene ring fused to a pyrimidine ring. This compound is of significant interest due to its potential biological and pharmaceutical properties .
Mechanism of Action
Target of Action
Quinazoline derivatives, a class to which 4-methylquinazolin-2-amine belongs, are known for their diverse biological properties . They have been associated with anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer activities . The specific targets can vary depending on the derivative and its functional groups.
Mode of Action
Quinazoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The interaction with these targets can lead to the inhibition or activation of certain biochemical pathways, resulting in the observed biological effects.
Biochemical Pathways
Quinazoline derivatives are known to affect a wide range of biochemical pathways due to their diverse biological properties . These can include pathways related to inflammation, bacterial growth, viral replication, malaria parasite lifecycle, and cancer cell proliferation .
Pharmacokinetics
The compound’s molecular weight (15918800) and other physical properties such as boiling point (3783ºC at 760 mmHg) and density (1238g/cm3) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Given the known biological properties of quinazoline derivatives, it can be inferred that the compound may have potential anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer effects .
Biochemical Analysis
Biochemical Properties
4-Methylquinazolin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme α-glucosidase, where this compound acts as an inhibitor, reducing the enzyme’s activity . This inhibition can affect carbohydrate metabolism and has potential implications for managing conditions like diabetes. Additionally, this compound has been shown to interact with bacterial quorum sensing regulators, inhibiting biofilm formation and reducing bacterial virulence .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has demonstrated the ability to inhibit cell proliferation and induce apoptosis, making it a potential anticancer agent . The compound also affects cell signaling pathways, particularly those involved in inflammation and immune responses. By modulating these pathways, this compound can influence gene expression and cellular metabolism, leading to altered cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to α-glucosidase results in enzyme inhibition, which affects glucose metabolism . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, where it is modified to increase its hydrophilicity and facilitate excretion . These metabolic pathways can influence the compound’s activity and duration of action, affecting its overall efficacy and safety.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in different tissues can impact its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing this compound to its site of action, influencing its efficacy and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinazolin-2-amine can be achieved through various methods. One common approach involves the reaction of 2-aminobenzonitrile with N-benzyl cyanamides under acid-mediated conditions. This [4+2] annulation reaction is facilitated by hydrochloric acid, resulting in the formation of 2-aminoquinazoline derivatives . Another method involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides in the presence of methanesulfonic acid (MsOH) as an additive in hexafluoroisopropanol (HFIP) at 90°C .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 4-Methylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert quinazolinone derivatives back to their amine forms.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products: The major products formed from these reactions include various quinazolinone derivatives, which possess significant biological activities .
Scientific Research Applications
4-Methylquinazolin-2-amine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Quinazoline: The parent compound of 4-Methylquinazolin-2-amine, known for its broad spectrum of biological activities.
Quinazolinone: A closely related compound with similar pharmacological properties.
2-Aminoquinazoline: Another derivative with significant medicinal potential.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl group at the 4-position and amine group at the 2-position contribute to its unique properties compared to other quinazoline derivatives .
Properties
IUPAC Name |
4-methylquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDYNDCLJPWKJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296593 | |
| Record name | 4-methylquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6141-02-2 | |
| Record name | NSC110275 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methylquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(2-Methoxyethylthio)-4-methyl-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B1207447.png)

![N-[2,5-dimethoxy-4-[[2-(4-morpholinyl)-1-oxoethyl]amino]phenyl]benzamide](/img/structure/B1207454.png)
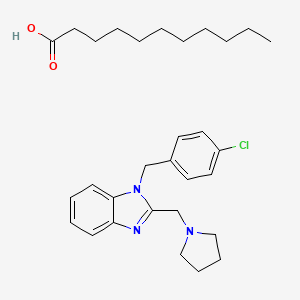

![2-[(4-Bromophenyl)methylthio]-5-(3-pyridinyl)-1,3,4-oxadiazole](/img/structure/B1207457.png)
